2-(Difluoromethyl)oxirane
Overview
Description
2-(Difluoromethyl)oxirane is an organic compound with the molecular formula C3H4F2O. It is a member of the oxirane family, characterized by a three-membered ring containing an oxygen atom. The presence of two fluorine atoms attached to the methyl group makes this compound particularly interesting due to the unique properties imparted by the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)oxirane typically involves the reaction of difluoromethyl-substituted acetophenone with diazomethane. This process requires careful handling due to the toxicity of diazomethane . Another method involves the use of difluorocarbene reagents, which are generated in situ and react with alkenes to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the desired substrate . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted epoxides.
Reduction: Reduction reactions can convert the oxirane ring into more stable alcohols or ethers.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and dioxiranes.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Difluoromethyl-substituted epoxides.
Reduction: Alcohols and ethers.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)oxirane involves the formation of reactive intermediates that can interact with various molecular targets. The oxirane ring is highly strained and can undergo ring-opening reactions, leading to the formation of reactive species that can modify biomolecules . The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-2-methyloxirane
- 2-(Trifluoromethyl)oxirane
- 2-(Chloromethyl)oxirane
Comparison: 2-(Difluoromethyl)oxirane is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects compared to other similar compounds. For instance, 2-(Trifluoromethyl)oxirane has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain chemical reactions . On the other hand, 2-(Chloromethyl)oxirane has a chlorine atom, which affects its reactivity and stability differently .
Properties
IUPAC Name |
2-(difluoromethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1980793-48-3 | |
Record name | (R)-2-(Difluoromethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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